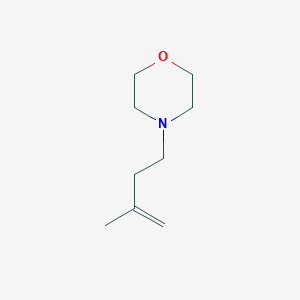
4-(3-Methylbut-3-enyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylbut-3-enyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a morpholine ring and a methylbutenyl group.
Mécanisme D'action
The mechanism of action of 4-(3-Methylbut-3-enyl)morpholine is not fully understood, but it is believed to act as a modulator of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been shown to have a neuroprotective effect by inhibiting the formation of reactive oxygen species and reducing oxidative stress in the brain.
Effets Biochimiques Et Physiologiques
4-(3-Methylbut-3-enyl)morpholine has been shown to have various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anticancer activities. It has also been found to have a positive effect on cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(3-Methylbut-3-enyl)morpholine is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, its high cost and limited availability can be a limitation for lab experiments.
Orientations Futures
For the research on 4-(3-Methylbut-3-enyl)morpholine include investigating its potential applications in the field of materials science, such as the development of new polymers and coatings. It can also be studied further for its potential use as an agrochemical for crop protection. Moreover, the elucidation of its mechanism of action and its interaction with various neurotransmitters can lead to the development of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, 4-(3-Methylbut-3-enyl)morpholine is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and materials that can benefit society.
Méthodes De Synthèse
The synthesis of 4-(3-Methylbut-3-enyl)morpholine involves the reaction of morpholine with 3-methyl-3-buten-1-ol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds via an acid-catalyzed dehydration of the alcohol to form the corresponding alkene, which then undergoes addition to the morpholine ring to produce the desired product.
Applications De Recherche Scientifique
4-(3-Methylbut-3-enyl)morpholine has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.
Propriétés
Numéro CAS |
104840-48-4 |
|---|---|
Nom du produit |
4-(3-Methylbut-3-enyl)morpholine |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
4-(3-methylbut-3-enyl)morpholine |
InChI |
InChI=1S/C9H17NO/c1-9(2)3-4-10-5-7-11-8-6-10/h1,3-8H2,2H3 |
Clé InChI |
RRSDZAQMRHNXHM-UHFFFAOYSA-N |
SMILES |
CC(=C)CCN1CCOCC1 |
SMILES canonique |
CC(=C)CCN1CCOCC1 |
Synonymes |
Morpholine, 4-(3-methyl-3-butenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



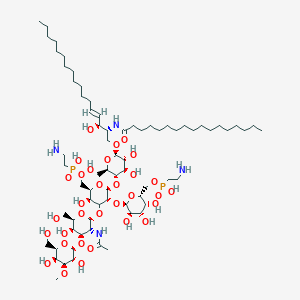
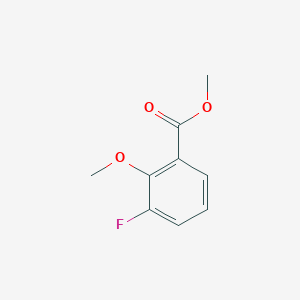




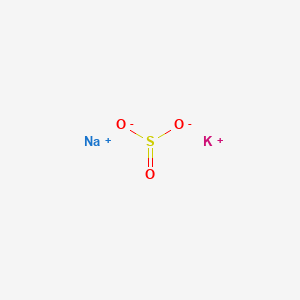

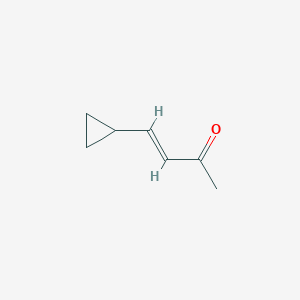
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)
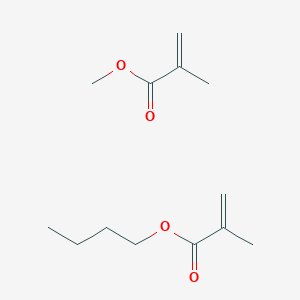
![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
